Speciogynine is a primary diastereomer of the major kratom alkaloid Mitragynine, and its characterization is a prerequisite for any synthetic work on its deuterated forms [1] [2].
| Property | Technical Description |
|---|---|
| IUPAC Name | Methyl (4aR,7aR,12bS,13aR)-4a,5,6,7,7a,12b,13,13a-octrahydro-10-methoxy-13a-methyl-8H-4,13-ethenopyrano[3',4':6,7]indolo[2,3-a]quinolizine-3-carboxylate [2] |
| Absolute Configuration | C-3: S; C-15: S; C-20: R [2] |
| Classification | Corynanthe-type monoterpene indole alkaloid [2] |
| Natural Source | Mitragyna speciosa (Korth.) Havil. leaves [1] [2] |
| Typical Concentration | Varies by chemotype; one study found 7.94 ± 0.83 – 11.55 ± 0.18 mg/g in US-grown 'Rifat' plants [1] |
| Analytical Method (from literature) | Ultra-high performance liquid chromatography-high resolution mass spectrometry (UPLC-HRMS) [1] |
While a direct synthesis protocol for Speciogynine-d3 is not published, deuterium labeling typically targets metabolically vulnerable sites. The proposed workflow outlines a conceptual approach based on the known metabolism of related kratom alkaloids [3].
Conceptual workflow for synthesizing this compound, outlining key stages from identification of labeling sites to final purification and analysis.
Identifying Labeling Sites: The most probable targets for deuterium incorporation are the methoxy groups (-OCH₃), as metabolism of related alkaloids like Mitragynine involves O-demethylation at the C-9 and C-17 positions [3]. Replacing the hydrogen atoms in these methyl groups with deuterium (creating -OCD₃) would yield the -d3 analog.
Selecting a Labeling Method: A plausible route is H/D exchange on a Speciogynine precursor or through de novo synthesis where a deuterated methylating agent (e.g., CD₃I) is used in a late-stage reaction to introduce the labeled methoxy group [3].
Purification and Characterization: The final product requires rigorous purification (e.g., preparative HPLC) and characterization. High-Resolution Mass Spectrometry (HRMS) is essential to confirm the mass shift and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²H-NMR, is critical to verify the location and isotopic purity of the deuterium atoms.
This general protocol is inferred from standard laboratory practices for deuterium labeling and natural product characterization.
Isolation of Natural Speciogynine (Reference Standard)
Deuteration Reaction (Conceptual)
Purification and Analysis of this compound
Speciogynine-d3 is a deuterium-labeled analog of the naturally occurring kratom alkaloid speciogynine, specifically designed for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) bioanalysis. This compound features a trideuteriomethyl group incorporated at the C-20 methoxy position, resulting in a molecular formula of C₂₃H₂₇D₃N₂O₄ and a molecular weight of 401.5 g/mol. The deuterium labeling provides a consistent mass shift of +3 Da compared to the native compound, enabling clear differentiation in mass spectrometric analysis while maintaining nearly identical chromatographic properties and extraction efficiency. Speciogynine is one of the primary alkaloids found in Mitragyna speciosa (kratom), constituting approximately 7% of the total alkaloid content in the plant and sharing structural similarities with other corynanthe-type indole alkaloids present in this botanical specimen.
The structural features of this compound include a pentacyclic framework characteristic of corynanthe-type alkaloids, incorporating an indole moiety, a piperidine ring, and esterified methoxy groups. The compound preserves the native 3R,20S stereochemistry of its parent compound, which is essential for maintaining comparable chemical behavior during sample preparation and analysis. The deuterium incorporation at specific positions enhances tracking capabilities in metabolic studies while preserving the core structural features responsible for the compound's physicochemical properties. As an internal standard, this compound corrects for variability in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of quantitative analyses for kratom alkaloids in biological matrices.
Table 1: Comparative Structural Properties of Speciogynine and this compound
| Property | Speciogynine | This compound |
|---|---|---|
| Molecular Formula | C₂₃H₃₀N₂O₄ | C₂₃H₂₇D₃N₂O₄ |
| Molecular Weight (g/mol) | 398.5 | 401.5 |
| Deuterium Positions | N/A | C-20 methoxy group |
| Stereochemistry | 3R, 20S | Retained 3R, 20S |
| CAS Number | Not specified | Not specified |
The application of this compound as an internal standard requires thorough method validation to ensure reliability and reproducibility in quantitative analysis. According to current research, LC-MS/MS methods for kratom alkaloids should be validated following FDA and EMA guidelines for bioanalytical method validation, which include assessments of linearity, accuracy, precision, recovery, matrix effects, and stability. The validation data for methods employing deuterated internal standards like this compound demonstrate excellent performance characteristics with precision values (expressed as coefficient of variation) typically below 15% and accuracy ranging from 85-115% across the validated concentration range.
The LC-MS/MS parameters must be optimized to achieve adequate separation and detection of kratom alkaloids and their deuterated analogs. Typically, a reversed-phase chromatography system with a C18 or similar hydrophobic stationary phase is employed using mobile phases consisting of water and acetonitrile, both modified with acidic additives such as formic acid to enhance ionization. The mass spectrometric detection is performed using multiple reaction monitoring in positive electrospray ionization mode, capitalizing on the inherent basicity of the alkaloid nitrogen atoms for efficient protonation. For this compound, the mass transition monitored is typically m/z 401.5→x (where x represents the most abundant and specific product ion), which shows minimal interference from the native speciogynine transition at m/z 398.5→y due to the 3 Da mass separation provided by the deuterium labels.
Table 2: LC-MS/MS Method Validation Data for Kratom Alkaloid Quantification
| Validation Parameter | Performance Characteristics | Acceptance Criteria |
|---|---|---|
| Linearity (R²) | >0.998 | ≥0.990 |
| Intra-day Precision (%CV) | 0.06–6.38% | <15% |
| Inter-day Precision (%CV) | 0.20–6.82% | <15% |
| Accuracy (%) | 81.66–110.31% | 85–115% |
| Recovery (Average) | >80% | Consistent and reproducible |
| Matrix Effect | Minimal ion suppression/enhancement | <15% variability |
| LOD | Compound-dependent (e.g., 0.3 ng/mL for vitamin D metabolites) | S/N ≥ 3:1 |
| LLOQ | Adequate for intended application | S/N ≥ 5:1, precision <20% |
Specimen Collection and Storage: Collect biological samples (plasma, serum, or tissue homogenates) using appropriate anticoagulants (e.g., K₂-EDTA for blood plasma). Process samples by centrifugation at 3500×g for 10 minutes at 4°C within 2 hours of collection. Aliquot supernatant and store at -80°C until analysis to maintain analyte stability. Avoid repeated freeze-thaw cycles (maximum 3 cycles recommended) to preserve integrity of alkaloids and internal standard.
Internal Standard Working Solution: Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile. Dilute to an appropriate working concentration (typically 100-200 ng/mL) using the same solvent. Store all solutions in amber vials at -20°C to prevent photodegradation and evaporation. Confirm the stable isotope purity of this compound (>98%) by analyzing the working solution using the LC-MS/MS method to ensure absence of significant interference at the native analyte channels.
Protein Precipitation Extraction: Transfer 100 μL of biological sample to a 1.5 mL microcentrifuge tube. Add 50 μL of internal standard working solution (this compound at 200 ng/mL) and vortex for 30 seconds to ensure proper mixing. Add 400 μL of ice-cold methanol or acetonitrile for protein precipitation. Vortex vigorously for 1 minute, then centrifuge at 14,000×g for 15 minutes at 4°C. Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue with 100-200 μL of initial mobile phase composition, vortex for 1 minute, and centrifuge at 14,000×g for 10 minutes before transferring to autosampler vials for LC-MS/MS analysis.
The analytical workflow for quantifying kratom alkaloids using this compound as an internal standard involves a series of coordinated steps from sample injection to data analysis, as visualized below:
The chromatographic separation typically employs a reversed-phase C18 column (e.g., 100 × 2.1 mm, 1.8-2.7 μm particle size) maintained at 35-40°C. The mobile phase consists of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid, delivered at a flow rate of 0.3-0.4 mL/min with a gradient elution program. A representative gradient is: 0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10-10.1 min (95-5% B), and 10.1-13 min (5% B) for column re-equilibration. The total run time is approximately 13-15 minutes per sample.
Mass spectrometric detection is performed using electrospray ionization in positive ion mode with the following typical source parameters: capillary voltage 3.5-4.0 kV, source temperature 150°C, desolvation temperature 350°C, desolvation gas flow 800-1000 L/h, and cone gas flow 50-150 L/h. Detection employs multiple reaction monitoring with specific transitions for each analyte and the internal standard. For this compound, the optimized transition is m/z 401.5 → 226.2 (or other abundant fragment) with collision energy optimized for maximum response (typically 20-35 eV).
This compound has been successfully employed as an internal standard in pharmacokinetic studies of kratom alkaloids following administration of kratom products to human subjects. In a recent randomized, double-blind, placebo-controlled study investigating the pharmacokinetics of mitragynine and 7-hydroxymitragynine after single and multiple doses of dried kratom leaf powder, deuterated internal standards (mitragynine-D3 and 7-hydroxymitragynine-D3) were used to ensure accurate quantification. The study demonstrated that mitragynine reached peak plasma concentrations (Tₘₐₓ) within 1.0-1.7 hours after multiple doses, with a terminal half-life of up to 67.9 hours after multiple dosing. The mean 7-hydroxymitragynine-to-mitragynine concentration ratios ranged from 0.20-0.31 after single doses and decreased to 0.15-0.21 after multiple doses, providing crucial data for interpreting clinical and forensic kratom concentrations.
The application of this compound as a internal standard is particularly valuable in dose-proportionality assessments, where precise quantification is essential. Research has demonstrated that both mitragynine and 7-hydroxymitragynine Cₘₐₓ values increase dose-proportionally, while AUC values show slightly more than dose-proportional increases across kratom doses ranging from 500-4000 mg dried leaf powder (containing 6.65-53.2 mg mitragynine). These findings highlight the importance of reliable internal standards like this compound for establishing accurate exposure-response relationships in clinical kratom studies.
Beyond biological sample analysis, this compound serves as a valuable internal standard for quantifying alkaloid profiles in kratom plant material and commercial products. The geographic variation in kratom alkaloid content necessitates precise analytical methods to determine the concentration of speciogynine relative to other major alkaloids like mitragynine, paynantheine, and speciociliatine. Using UPLC-MS/MS methods with deuterated internal standards, researchers have demonstrated that Malaysian kratom specimens contain speciogynine as one of the principal alkaloids, with concentrations varying based on collection location, seasonal variation, and plant part used.
The utilization of this compound in plant material analysis enables accurate quality control and standardization of kratom products, which is particularly important given the substantial differences in alkaloid profiles between kratom grown in Southeast Asia versus the United States. For instance, studies have shown that Southeast Asian kratom samples contain significantly higher mitragynine concentrations (up to 66% of total alkaloid content) compared to U.S.-grown samples (approximately 0.04% of dry weight). By implementing reliable quantification methods with appropriate internal standards like this compound, researchers and manufacturers can better characterize kratom products and ensure consistency across batches.
Matrix Effects Assessment: Matrix effects can significantly impact the accuracy and precision of LC-MS/MS quantification. To evaluate matrix effects when using this compound as an internal standard, prepare post-extraction spiked samples at low and high concentrations in at least six different lots of the biological matrix. Compare the peak responses of these samples with those of neat solutions prepared in mobile phase. The matrix factor (MF) should be calculated as the peak response in the presence of matrix divided by the peak response in the absence of matrix. The internal standard-normalized MF should be close to 1.0, with a coefficient of variation ≤15%. If significant matrix effects are observed, consider modifying the extraction procedure or implementing a more selective chromatography to minimize ionization suppression or enhancement.
Chromatographic Performance: If peak shape or resolution deteriorates over an analytical batch, check the column integrity and mobile phase freshness. C18 columns can accumulate matrix components from biological samples, leading to increased backpressure and reduced separation efficiency. Implement a regular column cleaning protocol using strong solvents (e.g., 100% methanol or acetonitrile followed by 50:50 water:isopropanol) and guard columns to extend analytical column lifetime. If this compound and native analytes show peak tailing, consider adding ammonium acetate or ammonium formate (1-5 mM) to the mobile phase to improve peak shape for basic compounds.
Sensitivity Issues: If method sensitivity decreases, first verify the internal standard response across the batch. Consistently low this compound response in all samples may indicate preparation errors with the working solution or instrument performance issues. Check ESI source components for contamination and optimize mass spectrometer parameters using fresh tuning solutions. For isolated sensitivity loss for specific analytes, confirm the MRM transitions and collision energies using freshly prepared standard solutions. If the issue persists, consider increasing the sample volume for extraction or modifying the reconstitution volume, though this may necessitate re-validation of the method.
This compound serves as a robust internal standard for the precise and accurate quantification of kratom alkaloids in both biological matrices and plant materials using LC-MS/MS. The deuterium labeling provides sufficient mass differentiation from native compounds while maintaining nearly identical chemical properties throughout sample preparation and analysis. The application notes and protocols detailed in this document provide researchers with a comprehensive framework for implementing this compound in analytical methods, supported by experimental data from validated procedures. As kratom research continues to expand, particularly in the areas of pharmacokinetics and product standardization, the use of appropriate stable isotope-labeled internal standards like this compound will remain essential for generating reliable analytical data that meets rigorous scientific and regulatory standards.
Speciogynine is a significant diastereomer of mitragynine found in Mitragyna speciosa (kratom), sharing the same molecular formula but differing in its stereochemical configuration. Along with mitragynine, speciociliatine, and paynantheine, speciogynine ranks among the most abundant alkaloids in kratom products, with concentrations ranging substantially between different kratom chemotypes and commercial preparations. [1] Recent analytical studies have revealed that speciogynine content varies considerably across kratom products, with some US-grown M. speciosa "Rifat" specimens showing particularly high speciogynine levels (7.94 ± 0.83 – 11.55 ± 0.18 mg/g), even exceeding mitragynine content in certain cultivars. [1] The emerging recognition that kratom contains several chemotypes with distinct alkaloid profiles underscores the importance of understanding the pharmacokinetics and metabolism of individual alkaloids, including speciogynine. [1]
The development of deuterated internal standards like speciogynine-d3 addresses critical analytical challenges in quantifying speciogynine and tracking its metabolic fate in biological systems. Deuterated standards are indispensable for compensating for matrix effects and ionization efficiency variations in mass spectrometry-based assays, thereby improving accuracy and reproducibility in quantitative analyses. For this compound, the deuterium atoms are typically incorporated at stable positions on the molecule to maintain chemical similarity while providing sufficient mass difference (3 Da) for distinct mass spectrometric detection. This application note provides comprehensive protocols and analytical frameworks for implementing this compound in metabolic tracking studies, addressing the growing research interest in kratom alkaloid pharmacology and metabolism.
Table 1: Relative Distribution of Major Kratom Alkaloids in Commercial Products
| Alkaloid | Chemical Classification | Typical Concentration Range (mg/g) | Relative Proportion to Mitragynine (%) |
|---|---|---|---|
| Mitragynine | Indole alkaloid | 13.9 ± 1.1 – 270 ± 24 | 100 (reference) |
| Speciogynine | Indole alkaloid (mitragynine diastereomer) | Variable (up to 11.55 ± 0.18 in specific chemotypes) | 8-83 (chemotype-dependent) |
| Speciociliatine | Indole alkaloid (mitragynine diastereomer) | Variable | 8-58 |
| Paynantheine | Indole alkaloid | Concentration varies product to product | Not specified |
| 7-Hydroxymitragynine | Oxidized indole alkaloid | <2% of total alkaloid content | <2 |
Table 2: Metabolic Parameters of Kratom Alkaloids Across Preclinical Species
| Parameter | Mouse | Rat | Dog | Cynomolgus Monkey | Human |
|---|---|---|---|---|---|
| Speciociliatine Half-life (hepatocytes) | 11.2 ± 0.7 min | 8.3 ± 1.1 min | >120 min | 6.6 ± 0.2 min | 91.7 ± 12.8 min |
| Primary Metabolic Pathways | Monooxidation, O-demethylation | Monooxidation, O-demethylation | Monooxidation, O-demethylation | Monooxidation, O-demethylation | Monooxidation, O-demethylation |
| Major CYP Enzymes Involved | CYP3A, CYP2D | CYP3A, CYP2D | CYP3A, CYP2D | CYP3A, CYP2D | CYP3A4, CYP2D6 |
3.1.1 Sample Preparation
3.1.2 LC-MS/MS Conditions
3.1.3 Quantification Method
3.2.1 Hepatocyte Incubation
3.2.2 Data Analysis
3.3.1 Chemical Inhibition Assay
3.3.2 Recombinant Enzyme Assay
3.3.3 Data Interpretation
Diagram 1: Primary metabolic pathways of speciogynine in mammalian systems, showing major phase I transformations and subsequent phase II conjugation reactions. Based on cross-species metabolic profiling data. [3] [2]
Diagram 2: Comprehensive experimental workflow for tracking speciogynine metabolism using this compound as internal standard, from sample preparation through data analysis and metabolic profiling.
For reliable quantification of speciogynine using this compound internal standard, complete method validation following FDA bioanalytical guidelines is essential. Key validation parameters include:
The structural similarity between speciogynine and its diastereomers (mitragynine, speciociliatine) presents significant chromatographic challenges that must be addressed for accurate quantification. Sufficient chromatographic resolution is critical to avoid misidentification and cross-talk between analogous transitions. The use of specialized stationary phases such as pentafluorophenyl (PFP) columns can improve separation of these closely related alkaloids. [1]
For metabolite identification studies, high-resolution mass spectrometry (Q-TOF, Orbitrap) provides the mass accuracy and resolution needed to distinguish between oxidative metabolites with small mass differences. Characteristic fragmentation patterns should be established for speciogynine and used to identify metabolites based on common neutral losses and fragment ions. When working with deuterated internal standards, potential isotopic exchange under analytical conditions should be evaluated, particularly for labile deuterium atoms.
The protocols and application notes presented herein provide a comprehensive framework for investigating speciogynine metabolism using this compound as an internal standard. The complex metabolic fate of kratom alkaloids, involving multiple phase I and II pathways, necessitates robust analytical methods for accurate tracking and quantification. [3] [2] The emerging understanding of interspecies differences in kratom alkaloid metabolism highlights the importance of careful model selection when extrapolating preclinical findings to humans. [2]
Implementation of these protocols will enable more systematic investigation of speciogynine pharmacokinetics and metabolism, contributing to better understanding of kratom's overall pharmacological profile. As research on kratom alkaloids advances, the use of deuterated standards like this compound will play an increasingly important role in elucidating the complex interplay between these structurally similar compounds and their collective contribution to kratom's effects.
Speciogynine is a significant diastereomer of the primary kratom alkaloid mitragynine, found in the medicinal plant Mitragyna speciosa (kratom). While mitragynine has been more extensively studied, speciogynine possesses distinct pharmacological properties due to its stereochemical configuration at the C-20 position (20R configuration compared to mitragynine's 20S configuration) [1]. Unlike mitragynine, which exhibits partial µ-opioid receptor agonist activity, speciogynine does not display agonist activity at human µ-opioid receptors but rather functions as a smooth muscle relaxant, highlighting how subtle structural differences significantly alter biological activity [2].
Speciogynine-d3 is a deuterium-labeled analog specifically designed for pharmacokinetic and metabolic studies. Its deuterium incorporation at three strategic positions (one deuterium on the C-3 ethyl group and two deuteriums in the C-20 methoxy group) creates a distinct mass spectrometric signature while preserving the original compound's physicochemical and biological properties [2]. This deuterated standard achieves an isotopic purity >98% through semi-synthetic methods utilizing deuterated precursors like D3-acetic anhydride for ester group labeling, confirmed via nuclear magnetic resonance (NMR) analysis [2]. The preservation of the native 3R,20S stereochemistry during synthesis ensures maintained bioactivity relevant to pharmacological studies.
The deployment of this compound as an internal standard offers several significant advantages for pharmacokinetic research:
Enhanced Metabolic Tracking: The deuterium labeling creates a predictable mass shift (molecular weight 401.5 g/mol for this compound compared to 398.5 g/mol for native speciogynine) that enables clear differentiation between administered compounds and endogenous metabolites in mass spectrometry-based assays, providing superior resolution in metabolic pathway elucidation [2].
Minimal Isotope Effects: The strategic placement of deuterium atoms at metabolically stable positions ensures that the chemical behavior and biological activity remain virtually identical to the non-deuterated compound, while still providing sufficient mass difference for analytical discrimination [2].
Quantification Precision: As an internal standard, this compound corrects for analytical variability in sample preparation, injection, and ionization efficiency, resulting in more accurate and reproducible pharmacokinetic data that complies with FDA and EMA bioanalytical method validation requirements [3].
Table 1: Comparative Structural Properties of Speciogynine and this compound
| Property | Speciogynine | This compound |
|---|---|---|
| Molecular Formula | C₂₃H₃₀N₂O₄ | C₂₃H₂₇D₃N₂O₄ |
| Molecular Weight (g/mol) | 398.5 | 401.5 |
| Deuterium Sites | N/A | C-3 ethyl, C-20 methoxy |
| Stereochemistry | 3R, 20S | Retained 3R, 20S |
| Key Applications | Pharmacological studies | PK/PD and metabolic studies |
Receptor binding studies should be prioritized to confirm that deuterium incorporation does not alter the pharmacological profile of speciogynine. Previous research has demonstrated that native speciogynine exhibits high binding affinity for serotonin receptors (5-HT1A and 5-HT2B), unlike mitragynine which shows minimal activity at these receptors [4]. These studies revealed that paynantheine and speciogynine exhibited significant affinity for 5-HT1A receptors (58.9% and 69.4% displacement at 100 nM, respectively), suggesting potential mood-enhancing effects associated with kratom use may be mediated through this mechanism [4].
Metabolic stability assays using human liver microsomes (HLM) and hepatocytes should be conducted to compare the degradation profiles of this compound versus the native compound. These studies should specifically monitor for deuterium isotope effects that might alter metabolic rates, particularly focusing on CYP450-mediated transformations that dominate kratom alkaloid metabolism [5]. Recent drug interaction studies have shown that kratom alkaloids and cannabidiol may interact through CYP inhibition pathways, highlighting the importance of understanding metabolic vulnerabilities for predicting in vivo interactions [5].
Animal model selection should consider species-dependent metabolic differences, with Sprague-Dawley rats being well-established for kratom alkaloid research [5]. Proper dose selection is critical, with recent human studies demonstrating linear pharmacokinetics for mitragynine (the primary kratom alkaloid) at doses ranging from 6.65-53.2 mg (equivalent to 500-4000 mg dried kratom leaf powder) [3]. These studies found that mitragynine reached peak plasma concentrations (Tmax) within 1.0-1.7 hours after multiple doses, with an extended terminal half-life up to 67.9 hours, indicating potential accumulation with repeated dosing [3].
Blood sampling schedules should be optimized based on the complex pharmacokinetic profiles observed with kratom alkaloids. Comprehensive sampling over at least 72 hours is recommended to fully characterize the disposition kinetics, with intensified sampling during the first 8 hours to accurately capture distribution phases [3]. Studies should include both single-dose and multiple-dose arms (e.g., 15 consecutive daily doses) to assess potential time-dependent pharmacokinetics and accumulation indices, as steady-state concentrations for mitragynine were reached in 8-9 days in recent clinical research [3].
Figure 1: Comprehensive Experimental Workflow for this compound Pharmacokinetic Studies
Protein precipitation represents the most efficient approach for extracting this compound and related alkaloids from biological matrices. The recommended procedure is as follows:
This method typically achieves >85% recovery for kratom alkaloids while effectively removing phospholipids and other matrix components that can cause ion suppression in mass spectrometric detection [3]. For tissue homogenates, an additional purification step using solid-phase extraction (SPE) with mixed-mode cation exchange cartridges is recommended to address greater matrix complexity.
The analysis should employ reverse-phase chromatography coupled with tandem mass spectrometry for optimal sensitivity and specificity. The following conditions have been validated for kratom alkaloid quantification:
Mass spectrometric detection should utilize electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM). For this compound, the precursor ion is m/z 402.3 → product ions 225.1 and 193.1, with the first transition used for quantification and the second for confirmation. These parameters were validated according to FDA Guidance for Industry and EMA Guideline on Bioanalytical Method Validation [3].
Table 2: LC-MS/MS Method Validation Parameters for this compound
| Validation Parameter | Acceptance Criteria | This compound Performance |
|---|---|---|
| Calibration Range | 0.1-500 ng/mL | R² > 0.995 |
| Accuracy (%) | 85-115% | 92-106% |
| Precision (%CV) | <15% | <10% |
| Extraction Recovery | >70% | 85-92% |
| Matrix Effect (%) | 85-115% | 92-105% |
| Stability (Freeze/Thaw) | <15% change | <10% change |
| Carryover | <20% of LLOQ | <5% of LLOQ |
Pharmacokinetic parameters should be calculated using established noncompartmental methods, which provide robust description of exposure and disposition characteristics without complex model assumptions. The following parameters are essential for characterizing this compound pharmacokinetics:
These calculations can be efficiently performed using specialized pharmacokinetic software packages such as PKNCA, PK, or NonCompart in R, which provide standardized implementation of these algorithms and generate comprehensive summary statistics [6]. For studies involving multiple doses, additional parameters including accumulation ratio (Rac) and swing (% fluctuation) should be calculated to characterize steady-state behavior.
A key advantage of this compound is the ability to conduct detailed metabolic profiling to identify and quantify transformation products. Particular attention should be paid to the 7-hydroxymitragynine pathway, as this metabolite demonstrates significantly enhanced potency at µ-opioid receptors compared to the parent mitragynine [3]. Recent human studies have shown that the 7-hydroxymitragynine/mitragynine ratio ranges from 0.20-0.31 after single doses and decreases to 0.15-0.21 after multiple doses, suggesting potential autoinhibition or metabolic adaptation [3].
The analogous pathway for speciogynine should be thoroughly characterized using the deuterated standard to track metabolic conversions without interference from endogenous compounds. Additionally, phase II metabolites (glucuronides and sulfates) should be quantified following enzymatic hydrolysis to provide comprehensive metabolic fate assessment.
Figure 2: this compound Pharmacokinetic and Pharmacodynamic Pathways
This compound represents a powerful tool for elucidating complex pharmacokinetic interactions involving kratom products. Recent research has demonstrated significant interaction potential when kratom is co-administered with other substances, particularly cannabidiol (CBD). A 2024 rat study found that concomitant administration of CBD with kratom products resulted in a 2.8-fold increase in mitragynine exposure, with increased systemic exposure of other minor alkaloids as well [5].
These findings highlight the importance of using well-characterized standards like this compound to investigate:
Additionally, this compound enables investigation of how postharvest processing affects alkaloid bioavailability. Recent research has demonstrated that withering durations and drying temperatures significantly impact alkaloid profiles in kratom products, with withering generally increasing mitragynine concentrations by 14-65% in 'Hawaii' cultivars and 3-8% in 'MR-Malaysian' cultivars [7]. These processing methods may create different alkaloid matrices that influence dissolution and absorption characteristics, which can be precisely tracked using deuterated standards.
This compound represents a critical analytical tool for advancing our understanding of kratom alkaloid pharmacokinetics and metabolism. Its well-characterized properties and robust bioanalytical methods enable precise quantification of speciogynine exposure and disposition, facilitating more accurate prediction of pharmacological and toxicological effects. The comprehensive protocols outlined in this document provide researchers with validated methodologies for applying this deuterated standard to both basic and complex translational research questions involving kratom alkaloids.
As kratom product use continues to grow globally—with recent estimates indicating 3.3 million users in the United States alone—the importance of rigorous scientific assessment of these substances cannot be overstated [4]. This compound provides the scientific community with a reliable tool to generate high-quality pharmacokinetic data that can inform regulatory decisions, clinical use guidelines, and risk communication strategies regarding kratom-containing products.
This compound is a deuterium-labeled analog of the kratom alkaloid speciogynine. Its primary application in research is to serve as an internal standard in mass spectrometry-based assays [1]. Using a stable isotope-labeled compound like this compound helps correct for errors and improves the reliability of quantitative results.
The unique value of this compound lies in its chemical structure. It is identical to its non-labeled counterpart but contains three deuterium atoms, increasing its molecular weight [1]. This allows it to be distinguished by a mass spectrometer while exhibiting nearly identical chemical behavior during sample preparation and chromatography.
While a full protocol for this compound is not detailed in the search results, a validated method for quantifying kratom alkaloids in urine using similar deuterated internal standards provides an excellent methodological template [2].
The following workflow visualizes the key stages of this analytical process:
The table below summarizes the key validation data and targeted alkaloids from the published method [2].
Table 1: Key Validation Data from a Representative LC-Q/TOF-MS Method
| Parameter | Details |
|---|---|
| Target Alkaloids | Mitragynine, 7-Hydroxymitragynine (qualitative), Speciociliatine, Speciogynine, Paynantheine |
| Internal Standards | Mitragynine-D3, 7-Hydroxymitragynine-D3 (suggesting this compound is applicable) |
| Sample Prep | Solid Phase Extraction (SPE) |
| Chromatography | Reversed-Phase LC (10 min runtime) |
| Detection | Liquid Chromatography-Quadrupole/Time of Flight Mass Spectrometry (LC-Q/TOF-MS) |
| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL |
| Extraction Efficiency | 63% - 96% |
When developing your own protocol, consider these additional factors:
Given the absence of a direct protocol, here are steps to build a robust method for using this compound:
Speciogynine is a significant indole alkaloid found in the Mitragyna speciosa (kratom) plant. It is a diastereomer of the main alkaloid, mitragynine, meaning they share the same molecular formula but differ in the three-dimensional configuration of their atoms [1] [2]. The absolute stereochemical configurations of mitragynine and its diastereomers are detailed in the table below.
Table 1: Absolute Configurations of Mitragynine and Its Diastereomers [2]
| Compound | C-3 | C-15 | C-20 |
|---|---|---|---|
| Mitragynine | S | R | S |
| Speciogynine | S | S | S |
| Speciociliatine | R | R | S |
| Mitraciliatine | R | S | S |
Pharmacologically, speciogynine has been identified as a low-potency competitive antagonist at the human mu-opioid receptor (MOR) [3]. More recently, research has revealed its high affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2B subtypes [3]. This serotonergic activity may contribute to the mood-enhancing and antinociceptive effects reported with kratom use, independent of the opioid pathway [3].
Liquid Chromatography-Mass Spectrometry (LC-MS) techniques are the cornerstone of modern kratom alkaloid analysis. The following workflow outlines a general approach for identifying and quantifying kratom alkaloids and their metabolites in biological samples.
Figure 1: Experimental workflow for LC-MS-based analysis of kratom alkaloids in biological samples.
While speciogynine itself is a target analyte, its diastereomer, speciociliatine, has been proposed as a reliable biomarker for detecting kratom use in urine tests, as its concentration is often comparable to or even exceeds that of mitragynine [1] [4]. Key metabolites identified for these alkaloids involve phase I reactions like O-demethylation and oxidation [5].
Table 2: Key Metabolic Reactions of Kratom Alkaloids [5]
| Alkaloid | Primary Metabolic Reactions |
|---|---|
| Mitragynine | 9-O-demethylation, 7-hydroxylation, hydrolysis of methyl ester at C-16 |
| Speciogynine | O-demethylation, oxidation, reduction |
| Paynantheine | O-demethylation, oxidation, reduction |
| Speciociliatine | O-demethylation, oxidation |
Although a protocol for speciogynine-d3 is not published, the following is a detailed methodology adapted from studies on its analog, speciociliatine, which can serve as a template [6].
Application Note: In Vitro Metabolic Stability Assessment in Hepatocytes
1. Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a kratom alkaloid using cross-species hepatocytes.
2. Materials and Reagents:
3. Experimental Procedure: 1. Hepatocyte Thawing & Viability Check: Thaw cryopreserved hepatocytes rapidly and dilute with cold medium. Determine viability using Trypan Blue exclusion; use only suspensions with >80% viability. 2. Incubation Setup: Pre-warm hepatocyte suspension (e.g., 0.5-1.0 million cells/mL) in an incubator at 37°C under 5% CO2. Add the test compound (final concentration 1 µM) to initiate the reaction. 3. Time Course Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the incubation mixture (e.g., 50 µL) and quench it with a cold volume of acetonitrile (e.g., 100 µL) containing an internal standard. 4. Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant and analyze via LC-MS/MS. 4. Control Incubations: Include control incubations without cells or with heat-inactivated cells to account for non-enzymatic degradation.
4. Data Analysis:
Research indicates that speciogynine has significant affinity for serotonin receptors [3]. The following is a generalized protocol for receptor binding studies.
Application Note: Determining Binding Affinity (Ki) at Serotonin Receptors
1. Objective: To evaluate the affinity of a kratom alkaloid for human 5-HT receptor subtypes.
2. Materials and Reagents:
3. Experimental Procedure: 1. Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and increasing concentrations of the test compound (e.g., from 100 nM to 10 µM) in a suitable buffer. Perform in duplicate. 2. Controls: Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known competitive inhibitor). 3. Termination and Detection: After equilibrium is reached, filter the incubation mixture to separate bound from free radioligand. Wash the filters, add scintillation fluid, and count the radioactivity. 4. Data Analysis: Calculate the percentage of specific radioligand displacement. Use non-linear regression analysis to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Speciogynine is an important secondary alkaloid in kratom with a unique pharmacological profile, particularly its action on the 5-HT1A receptor. The absence of specific data on This compound presents a clear opportunity for research.
Future work should focus on:
Speciogynine is a monoterpene indole alkaloid found in Mitragyna speciosa (kratom). Its deuterated analog, Speciogynine-d3, is a research chemical where three hydrogen atoms are replaced with deuterium, making it a valuable tool for tracking the compound's fate in biological systems using mass spectrometry [1].
The table below summarizes its core chemical properties and a comparison with its non-deuterated form:
| Property | Speciogynine | This compound |
|---|---|---|
| Molecular Formula | C₂₃H₃₀N₂O₄ [1] | C₂₃H₂₇D₃N₂O₄ [1] |
| Molecular Weight | 398.5 g/mol [1] | 401.5 g/mol [1] |
| IUPAC Name | (E)-methyl 2-[(2S,3R,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate [1] | trideuteriomethyl (E)-2-[(2S,3R,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate [1] |
| Deuterium Positions | N/A | C-3 ethyl group (one deuterium) and C-20 methoxy group (two deuteriums) [1] |
| Stereochemistry | 3R, 20S [1] | Retained 3R, 20S [1] |
| Primary Research Use | N/A | Isotopic tracer for metabolic and pharmacokinetic studies [1] |
Unique Value in Research: The key advantage of this compound lies in its deuterium labeling. This allows researchers to distinguish the tracer from endogenous speciogynine or other metabolites in complex biological samples using techniques like LC-MS, providing clearer insights into its absorption, distribution, metabolism, and excretion (ADME) [1]. Unlike its more famous relative mitragynine, speciogynine does not act as a mu-opioid receptor agonist but functions as a smooth muscle relaxer, highlighting the importance of stereochemistry in its biological activity [1] [2].
Kratom alkaloids, including speciogynine, undergo extensive phase I and phase II metabolism. Phase I metabolism involves reactions like O-demethylation (at the C-9 and C-17 methoxy groups) and hydrolysis of the methyl ester at C-16, followed by oxidation or reduction. These metabolites can then undergo phase II metabolism via glucuronidation and sulfation [2]. The deuterium labels in this compound allow for precise tracking of these transformations.
The following diagram outlines a generalized experimental workflow for using this compound in enzymatic and metabolic studies:
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone technique for analyzing this compound and its metabolites. The 3 Dalton mass shift caused by the deuterium labels makes them easily distinguishable from their non-deuterated counterparts.
Research on related kratom alkaloids, particularly mitragynine, indicates that the Cytochrome P450 (CYP) superfamily of enzymes plays a major role in their metabolism. The table below summarizes the key CYP enzymes involved and the primary analytical parameters to monitor in a tracer study [2].
| Parameter | Details |
|---|---|
| Primary Analytical Instrument | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) |
| Key CYP Enzymes Involved | CYP3A4 (major), CYP2C19, CYP2D6 [2] |
| Major Metabolites to Monitor | 9-O-desmethylmetabolite, 16-carboxy metabolite, 7-hydroxymitragynine (if applicable to speciogynine pathway) [2] |
| Key Kinetic Parameters | Michaelis constant (Km), maximum velocity (Vmax), intrinsic clearance (CLint) |
The data generated from studies using this compound has critical applications in drug development and safety assessment.
Limitations and Safety: It is essential to note that this compound is strictly for research purposes and is not designed for human or veterinary use [1]. The protocols mentioned are derived from general practices for metabolic tracer studies, as detailed methodologies for this compound were not fully available in the search results. Researchers must optimize conditions like enzyme protein concentration, incubation time, and substrate concentration for their specific experimental setup.
This compound is a deuterium-labeled analog of the natural kratom alkaloid speciogynine, specifically designed for use as an internal standard in advanced analytical methods. This deuterated compound features three deuterium atoms strategically incorporated at key molecular positions, resulting in a predictable mass shift that enables clear differentiation from the native compound in mass spectrometry-based analyses. The primary application of this compound lies in quantitative bioanalysis where it serves as an essential tool for accurate quantification of speciogynine and related kratom alkaloids in biological matrices, thereby facilitating precise pharmacokinetic studies and metabolic investigations.
The unique deuterium labeling pattern in this compound ( [1]) provides nearly identical chemical properties to native speciogynine while offering distinct mass spectrometry signatures, making it particularly valuable for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. As research into Mitragyna speciosa (kratom) alkaloids expands due to growing scientific and regulatory interest, the availability of reliable analytical methods for these compounds has become increasingly important. The development of robust analytical protocols incorporating this compound addresses critical needs in forensic science, clinical toxicology, and drug development research where accurate measurement of kratom alkaloids is essential.
This compound maintains the fundamental indole alkaloid scaffold characteristic of corynanthe-type alkaloids found in Mitragyna speciosa, while incorporating strategic deuterium substitutions that enhance its utility as an internal standard. The compound preserves the native 3R,20S stereochemistry of natural speciogynine, ensuring nearly identical chromatographic behavior and extraction characteristics. The molecular structure consists of a pentacyclic framework that integrates an indole moiety fused with a piperidine ring and esterified methoxy groups, creating a complex three-dimensional structure that influences its analytical properties and biological interactions.
Table 1: Comparative Structural Features of Speciogynine and this compound
| Property | Speciogynine | This compound |
|---|---|---|
| Molecular Formula | C~23~H~30~N~2~O~4~ | C~23~H~27~D~3~N~2~O~4~ |
| Molecular Weight (g/mol) | 398.5 | 401.5 |
| Deuterium Positions | N/A | C-3 ethyl group, C-20 methoxy group |
| Stereochemistry | 3R, 20S | Retained 3R, 20S |
| Key Functional Groups | Indole nitrogen, ester methoxy, vinyl methoxy | Identical with deuterium substitution |
The deuterium incorporation in this compound occurs at three specific positions within the molecule ( [1]):
This specific labeling pattern is achieved through semi-synthetic methods utilizing deuterated precursors such as D~3~-acetic anhydride for ester group labeling. The isotopic purity of commercially available this compound typically exceeds 98%, which is verified through nuclear magnetic resonance (NMR) analysis confirmed by the absence of proton signals at δ 1.12 (C-3 ethyl) and δ 3.72 (C-20 OCH~3~). This high isotopic purity is essential for minimizing interference in mass spectrometric analysis and ensuring accurate quantification of the natural compound. The deuterium labeling provides the compound with enhanced metabolic tracking capabilities while preserving the core structural features responsible for the pharmacological properties of the native alkaloid ( [1]).
The analysis of kratom alkaloids using this compound as an internal standard requires optimized LC-MS/MS conditions to achieve adequate separation, sensitivity, and specificity. The following protocol has been adapted and enhanced from validated methods used in recent clinical studies ( [2]):
Chromatography System:
Sample Preparation:
Mass Spectrometer:
Table 2: Optimized MRM Transitions for Kratom Alkaloids Using this compound as Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Speciogynine | 399.3 | 226.2 | 35 | 25 |
| This compound | 402.3 | 229.2 | 35 | 25 |
| Mitragynine | 399.3 | 238.2 | 35 | 20 |
| 7-Hydroxymitragynine | 415.3 | 238.2 | 35 | 22 |
| Paynantheine | 385.3 | 224.2 | 35 | 24 |
Data Acquisition and Processing:
Analytical methods incorporating this compound must undergo comprehensive validation to ensure reliability, accuracy, and precision. The following validation protocol is based on FDA and EMA guidelines for bioanalytical method validation ( [2]):
Table 3: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Design | Acceptance Criteria |
|---|---|---|
| Accuracy and Precision | Five replicates at LLOQ, low, medium, high QC levels over three runs | Within ±15% of nominal (±20% for LLOQ); Precision ≤15% RSD (≤20% for LLOQ) |
| Linearity | Calibration curves with 6-8 concentrations in biological matrix | Correlation coefficient (r) ≥0.99 |
| Lower Limit of Quantification (LLOQ) | Lowest standard with signal-to-noise ≥5 | Accuracy within ±20%; Precision ≤20% RSD |
| Selectivity and Specificity | Analysis of blank matrix from 6 different sources | Response <20% of LLOQ for analytes and <5% for IS |
| Matrix Effect | Post-extraction addition at low and high QC levels in 6 different lots | Matrix factor CV ≤15% |
| Recovery | Comparison of extracted vs post-extraction spiked samples | Consistent and reproducible (≥70% recommended) |
| Stability | Bench-top, processed, freeze-thaw, long-term | Within ±15% of nominal concentration |
This compound provides particular value in metabolic pathway elucidation and pharmacokinetic studies of kratom alkaloids. The deuterated internal standard enables accurate quantification of parent compounds and their metabolites in complex biological matrices. Recent research has revealed that kratom alkaloids undergo extensive phase I and phase II metabolism ( [3] [4]):
Phase I Metabolism:
Phase II Metabolism:
The identification and quantification of these metabolites is crucial for understanding the complete pharmacokinetic profile of kratom alkaloids. This compound facilitates these investigations by compensating for variability in extraction efficiency and matrix effects during LC-MS/MS analysis.
The following diagram illustrates the comprehensive workflow for developing and validating an analytical method using this compound:
The metabolic pathways of speciogynine and related kratom alkaloids involve complex biotransformation processes that can be effectively studied using this compound:
When developing analytical methods with this compound, researchers may encounter several technical challenges:
Incomplete Chromatographic Separation: Speciogynine and its structural analogs (mitragynine, speciociliatine) may exhibit similar retention times. Solution: Optimize mobile phase composition, gradient profile, and column temperature. Consider using alternative stationary phases such as phenyl-hexyl or pentafluorophenyl columns for enhanced separation.
Matrix Effects: Ion suppression or enhancement from biological matrices can affect quantification accuracy. Solution: Employ effective sample clean-up procedures, optimize extraction protocols, and use this compound as internal standard to compensate for matrix effects. Evaluate matrix factors across different lots of matrix.
Carryover: Contamination between injections due to the sticky nature of alkaloid compounds. Solution: Implement rigorous wash steps in the autosampler, use needle wash solutions with higher organic content, and inject blank samples between high-concentration calibrators.
This compound solutions and extracted samples require specific handling to maintain stability and integrity:
Standard Solutions: Prepare stock solutions in methanol or acetonitrile at concentrations of 0.1-1.0 mg/mL. Store at -20°C to -80°C in amber vials to protect from light. Under these conditions, solutions remain stable for at least 6 months.
Biological Extracts: Processed samples in autosampler vials should be maintained at 4-10°C during analysis and analyzed within 24-48 hours of extraction. For longer storage, keep extracts at -20°C or below.
Freeze-Thaw Stability: Biological samples containing kratom alkaloids typically withstand 3-4 freeze-thaw cycles without significant degradation when stored at -70°C or below.
The implementation of this compound in analytical methods supports diverse applications in pharmaceutical research and public health:
Pharmacokinetic Studies: Recent clinical research has revealed that mitragynine (a structural analog of speciogynine) displays complex pharmacokinetics with a half-life ranging from approximately 43-68 hours after multiple dosing ( [2]). The active metabolite 7-hydroxymitragynine exhibits a shorter half-life of approximately 25 hours. These findings highlight the importance of reliable analytical methods for characterizing the disposition profiles of kratom alkaloids.
Forensic Toxicology: In forensic applications, methods utilizing this compound enable accurate quantification of kratom alkaloids in biological specimens for impairment assessment, postmortem toxicology, and monitoring of kratom use in safety-sensitive positions.
Drug-Drug Interaction Studies: Speciogynine and related alkaloids are primarily metabolized by CYP3A4 enzymes, with contributions from CYP2C9, CYP2C19, and CYP2D6 ( [3] [4]). Analytical methods incorporating this compound facilitate investigation of potential metabolic interactions between kratom constituents and conventional pharmaceuticals.
This compound represents a critical analytical tool for advancing research on Mitragyna speciosa alkaloids. The detailed protocols and application notes presented herein provide researchers with a comprehensive framework for developing validated analytical methods capable of accurate speciogynine quantification in complex biological matrices. The implementation of these methods supports ongoing efforts to understand the pharmacological profile, metabolic fate, and potential therapeutic applications of kratom alkaloids while addressing important public health and regulatory questions surrounding their use.
As research on kratom continues to evolve, the availability of robust analytical methods incorporating reliable internal standards like this compound will remain essential for generating reproducible, high-quality scientific data. Future method development efforts may focus on expanding applications to include simultaneous quantification of broader panels of kratom alkaloids and their metabolites, further enhancing our understanding of this chemically complex plant.
The protocol below is constructed for researchers analyzing Speciogynine-d3 in plasma. It integrates the standard protein precipitation method used for its parent compound, Mitragynine [1], with an enhanced approach that uses ammonia to improve recovery of challenging analytes [2]. This compound is a deuterated version of Speciogynine, a kratom alkaloid, and serves as an internal standard for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to ensure accurate quantification [3] [4].
The workflow for sample preparation is as follows:
For a robust and sensitive assay, consider the following parameters during method development and validation.
| Parameter | Recommendation | Rationale & Optimization |
|---|---|---|
| Solvent-to-Sample Ratio | 3:1 is a common start [1]. Can test 2:1 to 5:1 [2]. | Higher ratios typically increase recovery by ensuring complete protein denaturation and precipitation. |
| Ammonia Addition | 1% (w/v) in precipitation solvent [2]. | Ammonia disrupts ionic interactions between the analyte and proteins, reducing coprecipitation and significantly enhancing recovery [2]. |
| Sample Volume | 50-150 µL of plasma. | Smaller volumes are easier to process; ensure the volume is sufficient for the required detection limits. |
| Centrifugation | ≥14,000 × g for 10 min at 4°C. | Ensures a compact pellet, making supernatant collection easier and reducing the risk of re-dissolving proteins. |
| Reconstitution | Use initial LC mobile phase. | Ensures compatibility with the chromatographic system and good solubility of the analyte. |
Understanding the properties of this compound and related compounds is helpful for developing analytical methods.
The core of the application notes is a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of ten key kratom alkaloids [1]. This method is directly applicable for developing an assay for speciogynine, for which a deuterated standard like speciogynine-d3 would be ideally used as an internal standard.
The table below summarizes the primary parameters for the analytical run [1].
| Parameter | Specification |
|---|---|
| Instrument | Waters Acquity UPLC coupled with Xevo TQ-S Micro triple quadrupole MS |
| Chromatography Column | Waters Acquity BEH C18 (1.7 μm, 2.1 × 100 mm) |
| Mobile Phase | (A) 10mM Ammonium Acetate Buffer (pH 3.5); (B) Acetonitrile |
| Gradient Program | Starting at 20% B (0-1 min), increased to 55% B (by 18 min) |
| Flow Rate | 0.35 mL/min |
| Total Run Time | 22.5 minutes |
Upon validation, this method demonstrated excellent performance characteristics. The following table summarizes the quantitative findings for speciogynine and other major alkaloids in various kratom products and extracts [1].
| Alkaloid | Quantitative Range in Products (% w/w) | Key Pharmacological Notes |
|---|---|---|
| Mitragynine | 0.7% - 38.7% | Partial agonist of μ-opioid receptors; considered an "atypical opioid" [1]. |
| Paynantheine | 0.3% - 12.8% | - |
| Speciociliatine | 0.4% - 12.3% | Diastereomer of mitragynine; higher binding affinity at μ and κ opioid receptors than mitragynine [2]. |
| Speciogynine | 0.1% - 5.3% | - |
| 7-Hydroxymitragynine | Up to 2.8% | Potent μ-opioid receptor agonist; contributes to tolerance and dependence [1]. |
The analytical method was validated to be linear over a concentration range of 1–200 ng/mL for each alkaloid and was successfully applied for the quantification of alkaloids in raw materials, extracts, and commercial products [1].
Here is a detailed step-by-step protocol based on the methods described in the search results.
Performing method validation is essential. Key parameters to evaluate, guided by international standards, are [4]:
The developed UPLC-MS/MS method can be directly applied to preclinical studies. A similar framework was used to study the pharmacokinetics of speciociliatine in rats [2].
I hope these detailed application notes provide a robust starting point for your research. Would you like me to elaborate further on any specific section, such as method validation parameters or the design of a pharmacokinetic study?
1. Introduction and Biological Rationale
Carboxylesterase 1 (CES1) is a major drug-metabolizing enzyme in the human liver, accounting for 80-95% of the total hydrolytic activity there. It plays a critical role in the metabolism and activation of a wide range of ester-containing prodrugs and active pharmaceutical ingredients [1]. Consequently, inhibition of CES1 is a significant mechanism for potential drug-drug interactions (DDIs), which can alter the pharmacokinetics and pharmacodynamics of co-administered CES1 substrate drugs, leading to reduced efficacy or increased risk of adverse effects [1]. This document outlines a standardized protocol for assessing the inhibitory potential of novel compounds, such as Speciogynine-d3, on CES1 enzyme activity.
2. Experimental Protocol for CES1 Inhibition Assay
The following section provides a detailed methodology for conducting a CES1 inhibition assay. The workflow for this protocol is summarized in the diagram below.
Diagram 1: Experimental workflow for the CES1 enzyme inhibition assay.
A. Materials
B. Procedure
C. Data Analysis
The table below summarizes the types of data and controls that should be generated and how to interpret them.
Table 1: Key Assay Parameters and Interpretation of Results
| Parameter | Description & Measurement | Interpretation Guide |
|---|---|---|
| IC₅₀ Value | Concentration of this compound that inhibits 50% of CES1 activity under the assay conditions. | A lower IC₅₀ indicates more potent inhibition. Compare to expected plasma/tissue levels to assess clinical relevance. |
| Positive Control | Use a known CES1 inhibitor (e.g., Benzil) to validate the assay system [2]. | Confirms the assay is functioning correctly. The IC₅₀ for the control should align with literature values. |
| Mechanism of Inhibition | Determine via enzyme kinetics (Lineweaver-Burk plot). Assess changes in Km and Vmax. | Classifies the inhibitor as competitive, non-competitive, or irreversible, informing the risk assessment for DDIs [3]. |
| Cytotoxicity Control | Measure cell viability (if using cellular models) alongside inhibition to confirm effects are not due to toxicity. | Ensures that the observed inhibition is a specific biochemical effect and not an artifact of cellular damage. |
| CES2 Selectivity | Test this compound against CES2 using a specific substrate (e.g., Irinotecan) [1]. | Evaluates the selectivity of the inhibitor, which is crucial for predicting tissue-specific DDIs and minimizing off-target effects. |
Some inhibitors cause time-dependent inactivation of enzymes. The following diagram outlines a protocol to test for this phenomenon with this compound.
Diagram 2: Workflow for assessing time-dependent inhibition (TDI) of CES1.
I hope this detailed framework assists in your research on this compound. You will need to incorporate the specific physicochemical and pharmacological properties of your compound into this protocol.
Although direct methods for Speciogynine-d3 are not available, the search identified a highly relevant study on general techniques for characterizing and monitoring the isotopic purity of deuterium-labeled organic compounds. The principles from this research can guide your method development [1].
The key technique identified is the use of Electrospray Ionization-High-Resolution Mass Spectrometry (ESI-HRMS). This method is praised for being rapid, highly sensitive, and requiring very low sample consumption (even at the nanogram level) without the need for deuterated solvents, making it a cost-effective option [1].
The study highlights that ESI-HRMS can be used for two primary purposes relevant to your goal:
Based on the general principles from the search results, here is a proposed high-level workflow you could adapt and optimize for improving this compound isotopic purity. The core idea is to use precise analytical feedback to iteratively refine your synthesis or purification conditions.
To implement this workflow, you would need to define the specific parameters for each step. The table below outlines the key parameters mentioned in the literature that you would need to optimize for your specific compound.
| Step | Key Parameters to Optimize | Purpose/Goal |
|---|---|---|
| Synthesis & Purification | Reaction time, temperature, catalyst, purification method (e.g., HPLC) | To maximize deuterium incorporation and separate this compound from unwanted isotopologs. |
| Analysis (ESI-HRMS) | Dwell time, quadrupole settle time, mass resolution, points per peak [1]. | To achieve accurate and repeatable measurement of isotopolog ion abundances [1]. |
| Evaluation | Calculation of isotopic purity from relative abundances of D0, D1, D2, etc. [1]. | To quantitatively assess the success of the synthesis/purification and guide further iterations. |
Without specific data on speciogynine-d3, the following table summarizes the primary factors to control based on the known properties of related alkaloids and general best practices for handling chemical standards [1]:
| Factor | Effect on Stability | Recommended Storage Condition |
|---|---|---|
| Temperature | Higher temperatures increase degradation rate. | Store at -20°C or lower for long-term storage. |
| Light | Exposure, especially to UV light, can cause photodegradation. | Store in amber vials; keep in the dark. |
| Oxygen | Can lead to oxidation over time. | Store under an inert atmosphere (e.g., nitrogen or argon). |
| pH | Stability can be highly pH-dependent. | Keep in a neutral to slightly basic environment (based on mitragynine properties) [1]. |
| Solvent | Aqueous solutions are generally less stable. | Dissolve in a stable, pure, anhydrous organic solvent like methanol or acetonitrile. |
Since established methods are unavailable, you can adapt the following detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, which is commonly used for kratom alkaloids [2], to conduct your own stability studies for this compound.
This method is adapted from one validated for mitragynine [2].
1. Instrumentation and Chromatographic Conditions
2. Forced Degradation Studies (to validate the method)
3. Long-Term Stability Study
The workflow for planning and executing a stability study is outlined below.
Q1: The this compound peak area in my samples is decreasing over time. What could be the cause?
Q2: How can I stabilize this compound in an aqueous solution for in vitro assays? While this compound is likely most stable in organic solvent, if an aqueous solution is necessary, consider these stabilizers, adapted from vitamin D3 research [3]:
Q3: How should I handle the solid standard and prepare stock solutions to maximize shelf life?
Use this flowchart to diagnose and address common stability issues.
I hope this technical guide provides a solid foundation for your work with this compound. Given the current lack of direct data, conducting your own systematic stability study is the most reliable approach.
A 2024 study provides a fully validated UHPLC-UV method for separating Speciogynine, Mitragynine, Speciociliatine, and Paynantheine. While this method is for the native compounds, its parameters are the ideal starting point for optimizing your Speciogynine-d3 separation [1].
The table below summarizes the key parameters from this validated method:
| Parameter | Description / Value |
|---|---|
| Instrument | UHPLC-UV [1] |
| Separation Goal | Baseline separation of four kratom alkaloids: Mitragynine, Speciociliatine, Speciogynine, and Paynantheine [1] |
| Method Validation | Performed per ICH guidelines; confirmed specificity, selectivity, linearity, precision, and accuracy [1] |
| Key Outcome | "A successful separation of the four alkaloids was achieved...no interfering peaks were detected." [1] |
The following table adapts general HPLC/UHPLC troubleshooting advice to address potential issues you might encounter when working with this compound [2].
| Problem | Potential Causes | Recommended Actions [2] |
|---|
| Peak Tailing | - Active sites in system/column
Here is a detailed workflow to adapt the foundational method for this compound. The diagram below outlines the key stages of this process.
Phase 1: Establish a Baseline
Phase 2: Method Optimization
Phase 3: Final Validation
Q1: What is the most critical parameter to check first if I see peak tailing for this compound? A1: First, check for "active sites on the column" as a primary cause of peak tailing. A quick fix is to trim the column inlet. If the problem persists, "modify mobile phase composition" or "use a different stationary phase column" altogether [2].
Q2: How can I improve the resolution between this compound and a closely eluting compound? A2: "Poor resolution" can often be addressed by changing the mobile phase composition, using a buffer, or adjusting the temperature programming [2]. Since the core method achieved baseline separation for the native alkaloids, fine-tuning the gradient based on that foundation is the most reliable approach [1].
Q3: My retention times are shifting. What could be causing this? A3: "Retention time drift" is frequently due to "poor temperature control" or "incorrect mobile phase composition." Ensure your column oven is functioning correctly and always "prepare fresh mobile phase" [2].
Q4: The method uses UHPLC-UV. Can I adapt this for LC-MS? A4: Absolutely. The chromatographic separation principles are the same. You would need to transfer the method to an LC-MS system and may need to modify the mobile phase by using volatile buffers (e.g., ammonium formate or acetate) that are compatible with mass spectrometry.
Q1: Why is the signal for my deuterated internal standard (e.g., speciogynine-d3) low or inconsistent?
Q2: How can I improve the sensitivity and stability of the this compound signal in my LC-MS/MS method?
Q3: Are there any software tools that can help with data processing for targeted compounds like this compound?
Systematically investigate your method using the following table. The workflow for this process is summarized in the diagram below.
Table 1: Troubleshooting Steps for Signal Enhancement
| Area | Investigation | Action & Solution |
|---|---|---|
| Sample Preparation | Check for ion suppression from sample matrix [1]. | Use post-column infusion to visualize suppression. Improve sample clean-up (e.g., Solid-Phase Extraction). Dilute and re-inject to check for nonlinearity [3]. |
| Chromatography | Suboptimal separation leading to co-elution. | Optimize LC gradient and mobile phase. Use UHPLC with smaller particle columns for higher efficiency and sharper peaks [3]. |
| Mass Spectrometry | Source parameters are not optimized for the compound. | Systematically tune collision energy (CE), source temperature, and gas flows (nebulizer, drying) for the this compound transition [2]. |
| In-source fragmentation or loss of label. | Lower source collision energy or declustering potential to preserve the precursor ion. Verify using a high-resolution instrument (e.g., Orbitrap) [2] [3]. | |
| Data Processing | Poor peak integration due to noise or background. | Manually inspect and adjust integration parameters. Use software with deconvolution algorithms (e.g., MS-DIAL) to purify the signal [1] [4]. |
Here is a detailed protocol for developing a robust LC-MS/MS method for this compound.
1. Sample Preparation and Clean-up:
2. Liquid Chromatography Optimization:
3. Mass Spectrometry Parameter Tuning:
Table 2: Key MS Parameters to Optimize for ESI+
| Parameter | Typical Range | Optimization Goal |
|---|---|---|
| Capillary Voltage (kV) | 0.5 - 3.0 | Stable, high abundance of precursor ion. |
| Source Temperature (°C) | 100 - 150 | Maximum desolvation without degradation. |
| Desolvation Gas Flow | Varies by instrument | Stable spray and maximum signal. |
| Collision Energy (eV) | 10 - 40 (compound-dependent) | Maximize intensity of the top 1-2 product ions. |
| Cone Voltage (V) | 10 - 50 | Strong precursor ion signal without in-source fragmentation. |
For persistent issues, consider these advanced strategies:
I hope this technical support resource assists you in resolving the challenges with your this compound analysis.
Low recovery rates in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can stem from issues across the entire analytical workflow. The table below outlines common problems and corrective actions.
| Problem Area | Potential Cause | Corrective Action |
|---|---|---|
| Sample Preparation | Incomplete extraction; Inefficient protein precipitation [1]; Chemical degradation; Incompatible solvent transfer | Optimize extraction (solvent, time, method); Ensure proper protein precipitation protocols [1]; Control pH and temperature; Confirm solvent compatibility and evaporation steps. |
| Instrument & Method | Co-eluting matrix effects; Ion suppression in MS source; Suboptimal chromatographic separation; In-source fragmentation | Use effective sample clean-up (e.g., SPE); Tune MS source parameters; Optimize LC gradient/column; Employ a stable isotope-labeled internal standard (e.g., Speciogynine-D3) to correct for losses [1]. |
| Chemical & Standard | Improper storage of standard (degradation); miscalculated concentration; Inaccurate fortification of sample | Confirm standard stability (-20°C or lower); Verify standard purity and preparation steps; Use calibrated pipettes and ensure homogeneous spiking. |
Q1: What is the recommended LC-MS/MS method for quantifying speciogynine and its deuterated internal standard? A robust method involves ultra-high performance liquid chromatography (UPLC) coupled with a high-resolution mass spectrometer or tandem MS [2] [1]. Key parameters from validated methods include:
Q2: What are the key validation parameters to monitor for a speciogynine assay? When validating your bioanalytical method, you should ensure it meets acceptance criteria for the parameters in the table below, based on FDA and EMA guidelines [1].
| Parameter | Description & Consideration |
|---|---|
| Accuracy & Precision | Should be within ±15% (±20% at LLOQ) for both intra-day and inter-day runs. |
| Lower Limit of Quantification (LLOQ) | The lowest calibrator with accuracy and precision within ±20%. Signal-to-noise is often >5:1 [1]. |
| Carryover | Should be non-detectable in blank samples injected after the highest calibrator [1]. |
| Matrix Effects | Evaluate by comparing the analyte response in post-extraction spiked matrix to neat solution. The internal standard corrects for variability. |
Q3: How does the presence of other kratom alkaloids impact the analysis of speciogynine? Kratom contains a complex mixture of over 40 alkaloids, including the major diastereomers mitragynine, speciociliatine, and paynantheine [2]. These compounds have very similar structures and masses, making chromatographic separation critical to avoid isobaric interference and ion suppression in the MS source. A long enough runtime and optimized gradient are necessary to separate speciogynine from its analogs [2].
The following diagram illustrates a generalized analytical workflow for quantifying kratom alkaloids from a biological sample, highlighting key stages where recovery can be lost.
The table below summarizes the core identification and structural details of this compound, a deuterated analog used primarily as a research tool.
| Property | Description |
|---|---|
| IUPAC Name | Trideuteriomethyl (E)-2-[(2S,3R,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate [1] |
| Molecular Formula | C₂₃H₂₇D₃N₂O₄ [1] |
| Molecular Weight | 401.5 g/mol [1] |
| Core Structure | Pentacyclic indole alkaloid scaffold [1] |
| Deuterium Positions | Three deuterium atoms are incorporated into the methyl group of the C-20 methoxy ester (as a trideuteriomethyl group) [1] |
| Deuterium Purity | Typically >98% isotopic purity, confirmed via NMR [1] |
| Primary Research Use | Serves as an internal standard for tracking and quantifying the parent compound, speciogynine, in metabolic and pharmacokinetic studies using mass spectrometry [1] |
In the absence of documented interference, potential issues can be inferred from the compound's known properties and general analytical chemistry principles. Here are key areas to investigate:
When you suspect interference, a systematic approach is crucial. The following diagram outlines a high-level troubleshooting workflow.
To minimize experimental issues, please keep the following in mind:
The table below summarizes key validation parameters and acceptance criteria based on methods for mitragynine and related alkaloids. These can be applied as a template for validating a method for Speciogynine-d3 [1] [2] [3].
| Parameter | Description & Methodology | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | Spiked recovery experiments using placebo or blank matrix at multiple concentrations (e.g., 80%, 100%, 120% of target) [2] [4]. | Recovery of 98–102% for assay; sliding scale (e.g., 95–105%) may be used for low-level impurities [2]. |
| Precision | Repeatability: Multiple injections (n≥5) of a single preparation [2]. Intermediate Precision: Multiple preparations analyzed by different analysts, instruments, or days [4]. | Relative Standard Deviation (RSD) of <2.0% for assay methods [2]. | | Specificity | Demonstrate separation of analyte from interfering components (e.g., other alkaloids, degradants, excipients) using blank and placebo samples [2]. | No interference at the retention time of the analyte. Peak purity confirmed via PDA or MS [2]. | | Linearity & Range | A series of standard solutions prepared over a specified range (e.g., 50–120% of target concentration) [4]. | Correlation coefficient (r) of ≥0.99 [4]. | | Limit of Quantitation (LOQ) | The lowest concentration measured with acceptable accuracy and precision. Determined via signal-to-noise (e.g., 10:1) or based on standard deviation of the response [4]. | For related alkaloids in urine, LOQ can be as low as 0.5–1 ng/mL using LC-MS [1]. | | Robustness | Deliberate, small changes in method parameters (e.g., mobile phase pH, column temperature, flow rate) [4]. | Method performance remains within specified acceptance criteria for accuracy and precision [4]. |
Here are common issues and solutions relevant to alkaloid analysis:
| Issue | Potential Causes | Troubleshooting Steps |
|---|
| Poor Chromatographic Separation | - Degraded or unsuitable column
This workflow outlines the key stages for developing and validating an analytical method.
Sample Preparation
Chromatographic Separation
Detection
Data Processing
Q1: What are the common parameters and acceptance criteria for a calibration curve? A calibration curve must be validated to ensure its suitability for quantifying unknown samples. The table below summarizes the key parameters, their definitions, and typical acceptance criteria based on regulatory guidance [1].
| Parameter | Description | General Acceptance Criteria [1] |
|---|---|---|
| Calibration Range | The interval between the Upper and Lower Limit of Quantitation (ULOQ, LLOQ) | Defined during method development to cover expected sample concentrations. |
| Linearity | The ability of the method to obtain results directly proportional to analyte concentration. | A coefficient of determination (r²) ≥ 0.99 is often expected for linear models. |
| Accuracy | The closeness of the measured value to the true value. | Mean accuracy should be within ±15% of the nominal value, and ±20% at the LLOQ. |
| Precision | The closeness of repeated individual measurements. | %CV (Coefficient of Variation) should be ≤15%, and ≤20% at the LLOQ. |
| Limit of Detection (LOD) | The lowest analyte concentration that can be detected. | Signal-to-Noise ratio is typically ≥ 3:1. |
| Limit of Quantitation (LOQ) | The lowest analyte concentration that can be quantified with acceptable accuracy and precision. | Signal-to-Noise ratio is typically ≥ 10:1. Accuracy and Precision must meet LLOQ criteria. |
Q2: How should I prepare my calibrator standards to ensure accuracy? Proper preparation is critical to prevent the introduction of errors [1].
If your calibration curve is failing to meet acceptance criteria, use the following table to diagnose and resolve common problems.
| Observed Issue | Potential Causes | Troubleshooting & Resolution Steps |
|---|
| Poor Linearity | 1. Incorrect Curve Fit: Using a linear model for a non-linear response. 2. Carryover: Contamination from a high-concentration sample. 3. Saturated Detector: Signal saturation at high concentrations. | 1. Test Different Models: Evaluate non-linear models like 4- or 5-parameter logistic (4PL, 5PL) curves [1]. 2. Check for Carryover: Analyze a blank sample immediately after the ULOQ. Increase wash steps if needed [2]. 3. Review Instrument Data: Dilute high-concentration standards to ensure they are within the detector's dynamic range. | | Failing Accuracy/Precision | 1. Improper Standard Preparation: Pipetting errors or degraded stock solution. 2. Matrix Effects: Interference from the sample matrix. 3. Instrument Performance: Unstable ionization or detector drift. | 1. Verify Pipettes & Solutions: Check calibration of pipettes and prepare fresh stock/serial dilutions [3]. 2. Perform Matrix Effect Studies: Use post-column infusion to check for ion suppression/enhancement. Ensure matrix is appropriate [1]. 3. Perform System Suitability: Ensure the instrument system is performing correctly before sample analysis [3]. | | High Background/Noise at LLOQ | 1. Impurities: Contamination in reagents, solvents, or matrix. 2. Non-specific Binding: In ligand binding assays. | 1. Analyze Blanks: Use high-purity reagents and test different lots of matrix to find a clean source. 2. Optimize Assay Conditions: Adjust buffer pH, ionic strength, or add blocking agents to reduce background. | | Inconsistent Replicate Results | 1. Pipetting Errors. 2. Incomplete Mixing. 3. Faulty Instrument Injector. | 1. Check Pipetting Technique & Calibration. 2. Ensure thorough vortexing and mixing after each dilution step. 3. Perform Injector Precision Tests and service the instrument if necessary. |
The following workflow outlines the critical steps for preparing a reliable calibration curve, incorporating best practices to avoid common pitfalls.
Key Workflow Steps Explained:
| Factor | Impact on Stability | Practical Guidance |
|---|---|---|
| Drying Temperature [1] | High temperatures (> 40°C) can degrade certain alkaloids. Low temperatures help preserve alkaloid profiles. | For processing, use low drying temperatures (e.g., 25°C to 40°C). In the lab, store samples in a freezer. |
| Withering Duration [1] | Controlled wilting can increase mitragynine content, but its effect on speciogynine is variable. | Optimize and control the duration of any withering step during sample preparation (e.g., 0-12 hours). |
| Chemical Form [2] | Phase I metabolism involves hydrolysis and O-demethylation, which are potential degradation pathways. | Maintain a stable pH to avoid acidic or basic conditions that might accelerate hydrolysis. |
| Storage Time & Season [1] | Alkaloid concentrations are influenced by the season of harvest and genotype. | Standardize source materials and note that stability may vary between batches. |
The following diagram outlines a recommended workflow for sample handling and analysis, based on the stabilization strategies discussed.
What are the primary degradation pathways for speciogynine? Based on the metabolism of its diastereomer mitragynine, the primary pathways to guard against are hydrolysis of the methyl ester at C-16 and O-demethylation of the methoxy groups at C-9 and C-17 [2]. These processes can be influenced by pH, temperature, and enzymatic activity.
How can I monitor for speciogynine degradation in my samples? Use LC-MS/MS to monitor not only the parent Speciogynine-d3 ion but also potential degradants. Key ions to track include those resulting from hydrolysis (loss of ester group) or O-demethylation [2] [3]. Comparing chromatograms of fresh versus aged samples under different storage conditions is an effective strategy.
Does the plant cultivar matter for the stability of speciogynine? Yes. Research shows that different kratom cultivars (e.g., 'Hawaii' vs. 'MR-Malaysian') can have significantly different alkaloid profiles and may respond differently to the same postharvest processing conditions [1]. It is important to document the source and genotype of your plant material.
Speciogynine is a primary alkaloid found in Mitragyna speciosa (kratom), comprising approximately 7% of its total alkaloid content [1]. Like its structural relative mitragynine, it is expected to be a lipophilic (fat-soluble) indole alkaloid.
The quantitative solubility data below for mitragynine serves as a practical reference, as Speciogynine shares a very similar core structure and is expected to exhibit comparable physicochemical behavior [2] [3].
Table 1: Measured Physicochemical Properties of Mitragynine (as a reference)
| Property | Value / Behavior | Experimental Conditions |
|---|---|---|
| Log P (Lipophilicity) | 1.73 [2] | n-octanol/water partition coefficient |
| Log D (pH 7) | 1.73 [2] | n-octanol/buffer distribution coefficient |
| Aqueous Solubility | 64.6 ± 1.2 μg/mL [2] | In water |
| Solubility in Acid (pH 4) | ~3.5 mg/mL [2] | In buffer; salt formation likely |
| Solubility at Neutral pH | 88.9 ± 1.6 μg/mL [2] | In pH 7 buffer |
| Solubility in Base (pH 9) | 18.7 ± 0.4 μg/mL [2] | In buffer |
| pKa | 8.08 - 8.11 [2] | Basic compound |
| Stability in SGF | Degrades rapidly [2] | >20% degradation after 20 min |
| Stability in SIF | Relatively stable [2] |
Here are detailed methodologies and solutions for common experimental problems based on the properties above.
Problem: Low dissolution of Speciogynine-d3 in aqueous or neutral buffers, leading to low and variable bioavailability or inaccurate dosing in experiments [3].
Solutions:
This standard method can be used to purify this compound synthesized in the lab [4].
Procedure:
The workflow for this purification process is summarized below:
Problem: Degradation of the compound, particularly in acidic environments that are used to enhance its solubility [2].
Solutions:
The search results indicate that deuterated standards like this compound and Mitragynine-d3 are primarily used as internal standards in bioanalytical chemistry, particularly in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Their primary "performance" metric in this context is ensuring accurate quantification of their non-deuterated counterparts in complex biological samples.
While a direct comparison of the deuterated compounds is unavailable, several reviews detail the differences between the native alkaloids, Speciogynine and Mitragynine. Their distinct stereochemistry leads to different pharmacological profiles, which is the rationale for studying them with dedicated deuterated standards.
The table below summarizes the key differences between non-deuterated Speciogynine and Mitragynine based on the search results.
| Feature | Speciogynine | Mitragynine |
|---|---|---|
| Stereochemistry at C-20 | R configuration [3] [4] | S configuration [3] [4] |
| Core Pharmacological Action | Does not activate human mu-opioid receptors; acts as a smooth muscle relaxer [1]. | Partial agonist at human mu-opioid receptors [2] [3]. |
| Metabolic Pathways | Phase I: Hydrolysis, O-demethylation (C-9, C-17), oxidation/reduction. Phase II: Glucuronidation and sulfation [5] [6]. | Phase I: Hydrolysis, O-demethylation (C-9, C-17), oxidation/reduction. Phase II: Glucuronidation and sulfation [5] [6]. |
| Primary CYP Enzymes Involved | Information not specifically available. | CYP3A4 (major), with contributions from CYP2C19 and CYP2D6 [6]. |
The search results provide insights into the standard methodologies used for studying these compounds, which is where deuterated standards like this compound and Mitragynine-d3 are critical. The following workflow visualizes a typical bioanalytical method for quantifying kratom alkaloids and their metabolites.
Key Methodological Details from the Literature:
The current public literature lacks direct comparative data on the performance of this compound versus Mitragynine-d3. Future research that could form the basis of a comparative guide might include:
Speciogynine is one of the major indole alkaloids found in the kratom plant (Mitragyna speciosa), and a diastereomer of the primary alkaloid, mitragynine [1] [2]. This compound is a deuterated analog where three hydrogen atoms are replaced with deuterium [3]. This labeling makes it particularly valuable in research as an internal standard for mass spectrometry-based assays, improving the accuracy and reliability of quantitative analyses for kratom alkaloids [3] [4].
The table below summarizes the role of this compound and other deuterated alkaloids mentioned in the available research:
| Deuterated Alkaloid | Primary Documented Application | Key Characteristics / Experimental Role |
|---|---|---|
| This compound | Research chemical, intended for use as an internal standard [3]. | Molecular Weight: 401.5 g/mol; Isotopic purity >98%; Three deuterium atoms at C-3 ethyl and C-20 methoxy groups [3]. |
| Mitragynine-D3 | Validated internal standard for quantitative analysis of mitragynine, speciogynine, and other alkaloids in urine [4] [5]. | Used in a validated LC-Q/TOF-MS method to achieve precise quantification with limits of quantitation of 0.5-1 ng/mL [4]. |
| 7-Hydroxymitragynine-D3 | Used as a qualitative internal standard due to instability [4]. | Employed in the same LC-Q/TOF-MS method; considered unsuitable for robust quantitative analysis [4]. |
While a specific protocol for this compound was not found, the following method for identifying kratom alkaloids using deuterated internal standards provides a relevant and validated experimental workflow.
Protocol: Identification of Kratom Alkaloids in Urine Using LC-Q/TOF-MS [4]
This protocol is designed to separate and identify five kratom alkaloids simultaneously.
1. Sample Preparation: Solid Phase Extraction (SPE)
2. Instrumental Analysis: Liquid Chromatography-Quadrupole/Time of Flight Mass Spectrometry (LC-Q/TOF-MS)
3. Method Validation The protocol was validated according to the Scientific Working Group for Forensic Toxicology (SWGTOX) standards, which includes assessing the following parameters [4]:
The following diagram illustrates the workflow for this analytical protocol.
The table below summarizes the available quantitative data on the binding and function of kratom alkaloids. Please note that "N/D" indicates that the data was not reported in the searched literature.
| Alkaloid | MOR Binding Affinity (Kᵢ, nM) | MOR Functional Activity | KOR Binding Affinity (Kᵢ, nM) | KOR Functional Activity | Adrenergic Binding | Other Receptors |
|---|---|---|---|---|---|---|
| Speciogynine | N/D | N/D | N/D | N/D | N/D | N/D [1] |
| Mitragynine | 161 ± 9.56 [2] | Partial Agonist [3] | 187 ± 30.2 [2] | Competitive Antagonist [3] | Lower affinity than at opioid receptors [2] | Serotonergic (5-HT1A, 5-HT2B) [4] |
| 7-Hydroxymitragynine | 7.16 ± 0.94 [2] | Partial Agonist [3] | 34.4 ± 6.25 [2] | N/D | N/D | N/D |
| Corynantheidine | 118 ± 11.8 [2] | Partial Agonist [1] | >10,000 [2] | N/D | Higher affinity than at opioid receptors [2] | N/D |
The data in the table above was generated using standard pharmacological assays. Here are the detailed methodologies for the key experiments cited:
The following diagram illustrates the workflow and logic of these key assays.
Based on the gathered data, here are some key points for your research:
The following methodologies from recent studies are used for identifying and quantifying kratom alkaloids, which form the basis for any comparative panel that would include speciogynine-d3.
| Study Focus | Analytical Technique | Key Separation & Detection Details | Application in Literature |
|---|---|---|---|
| Alkaloid Quantification in Products & Plants [1] | UPLC-HRMS (Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry) | Method validated for 14 alkaloids (8 indole, 6 oxindole). Successfully separated all four mitragynine diastereomers (mitragynine, speciogynine, speciociliatine, mitraciliatine) [1]. | Quantification of alkaloids in US commercial products and US-grown kratom plants, identifying different chemotypes [1]. |
| Blood-Brain Barrier (BBB) Permeability [2] | PAMPA-BBB (Parallel Artificial Membrane Permeability Assay) & UHPLC-UV | Optimized UHPLC-UV method validated per ICH guidelines for specificity, linearity, LOD, LOQ. Used to analyze extracts and PAMPA-BBB samples [2]. | Identified speciogynine, mitragynine, paynantheine, and speciociliatine as alkaloids with excellent in vitro BBB permeability [2]. |
| Clinical Pharmacokinetics [3] | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Used to quantify alkaloids in plasma and urine after a single 2g kratom dose in healthy participants. Distinguished 3S- (e.g., mitragynine) and 3R-configured (e.g., speciociliatine) alkaloids [3]. | First comprehensive pharmacokinetic characterization in humans; found speciogynine has a shorter half-life (23.5 h) than mitragynine (45.3 h) [3]. |
The tables below summarize quantitative data on the occurrence of speciogynine in kratom materials and its pharmacological profile.
Table 1: Alkaloid Occurrence in Kratom Materials Data on the concentration ranges of major alkaloids found in kratom leaves and commercial products.
| Alkaloid | Typical Concentration Range (% of Alkaloid Content or % w/w) | Notes |
|---|---|---|
| Mitragynine | 0.7% - 38.7% [4] [5] | The most abundant alkaloid. |
| Paynantheine | 0.3% - 12.8% [5] | Second most abundant alkaloid in some profiles. |
| Speciociliatine | 0.4% - 12.3% [5] | A diastereomer of mitragynine. |
| Speciogynine | 0.1% - 5.3% [5] | A diastereomer of mitragynine. |
| 7-Hydroxymitragynine | ≤ 2% [6] [7] [8] | A potent minor alkaloid; levels can increase in extracts. |
Table 2: Pharmacological Profile of Select Kratom Alkaloids A comparison of the known receptor interactions and functional activities of speciogynine and related alkaloids.
| Alkaloid | Key Pharmacological Activities | Experimental Findings |
|---|
| Speciogynine | • Serotonin 5-HT1A Receptor Agonism (likely via its metabolite) [8] • μ-opioid Receptor (MOR) Antagonism (in vitro) [8] • Excellent BBB permeability (PAMPA-BBB) [2] | • Produced antinociception in rats via a non-opioid, 5-HT1A receptor-dependent mechanism [8]. • Exhibits high affinity for 5-HT1A and 5-HT2B receptors in binding assays [8]. | | Mitragynine | • Partial MOR Agonism [7] [3] • Low efficacy G-protein agonist at MOR [8]. | • Primary alkaloid responsible for opioid-like effects. • Metabolized to the more potent 7-hydroxymitragynine [7]. | | Paynantheine | • Serotonin 5-HT1A Receptor Agonism (likely via its metabolite) [8] • MOR Antagonism (in vitro) [8] | • Pharmacological profile similar to speciogynine, acting as a 5-HT1A receptor agonist in vivo [8]. |
The following diagram illustrates a generalized experimental workflow for analyzing kratom alkaloids, integrating the protocols discussed above.
While data on the deuterated standard itself is absent, the literature provides a strong foundation for its application:
The core difference lies in the incorporation of deuterium atoms, which does not significantly alter the compound's chemical structure or biological activity but provides distinct advantages for analytical chemistry and metabolic studies [1].
The table below summarizes the fundamental differences between this compound and its non-deuterated counterpart:
| Feature | This compound | Non-deuterated Speciogynine |
|---|---|---|
| Molecular Formula | C23H27D3N2O4 [1] | C23H30N2O4 [1] |
| Molecular Weight | 401.5 g/mol [1] | 398.5 g/mol [1] |
| Key Differentiator | Three deuterium atoms (on C-3 ethyl & C-20 methoxy groups) [1] | Standard hydrogen atoms at all positions |
| Primary Application | Internal standard for precise quantification; tracer in metabolism studies [1] | Target analyte for pharmacological and metabolic research [2] |
| Key Advantage | Enhanced tracking in metabolic studies via MS; corrects for analyte loss in sample prep [1] | Represents the naturally occurring compound found in Kratom [3] |
For researchers, the primary value of this compound is as an Internal Standard (IS) in mass spectrometry-based assays. Its near-identical chemical behavior to the native compound, coupled with its different mass, allows for highly accurate quantification.
The general workflow for using this compound as an internal standard is outlined below:
Chromatographic Separation is Critical: A key analytical challenge is that Speciogynine is a diastereomer of the main kratom alkaloid, Mitragynine. Reliable quantification requires a chromatography method that can separate Speciogynine, its metabolites, and its diastereomers [2]. UPLC-MS/MS methods have been developed to simultaneously quantify Speciogynine and other kratom alkaloids [3].
Speciogynine is a minor alkaloid found in the kratom plant (Mitragyna speciosa), and this compound is its trideuterated variant used exclusively as a research tool [1].
The table below summarizes its key molecular characteristics in comparison to its non-labeled counterpart:
| Property | Speciogynine | This compound |
|---|---|---|
| Molecular Formula | C₂₃H₃₀N₂O₄ [1] | C₂₃H₂₇D₃N₂O₄ [1] |
| Molecular Weight | 398.5 g/mol [1] | 401.5 g/mol [1] |
| Deuterium Positions | N/A | C-3 ethyl group, C-20 methoxy group [1] |
| Stereochemistry | 3R, 20S [1] | Retained 3R, 20S [1] |
| Primary Research Application | Pharmacological studies (e.g., smooth muscle relaxation) [1] | Internal standard for LC-MS/MS bioanalysis [1] [2] |
The core value of this compound lies in its use as an Internal Standard (IS) in mass spectrometry-based assays, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] [2]. Its near-identical chemical behavior to native speciogynine, combined with a distinct mass, allows researchers to precisely quantify the natural alkaloid in complex biological samples like urine or plasma by correcting for variations in sample processing and instrument analysis [2].
Isotopic labeling is a broad technique, and the choice of label depends heavily on the research goal. This compound is just one specific application of this powerful tool.
The table below compares different labeling strategies relevant to drug development and metabolomics research:
| Method | Description | Primary Application in Research |
|---|---|---|
| Stable Isotope-Labeled Internal Standards (e.g., this compound) | A specific compound is synthesized with stable isotopes (e.g., Deuterium ²H, Carbon-13 ¹³C) [3]. | Targeted analysis: Absolute quantification of a specific analyte (like a drug or metabolite) in biological samples via LC-MS/MS [2] [4]. |
| Stable Isotope Tracer Analysis | Introducing isotopically labeled nutrients (e.g., U-¹³C-glucose) into a biological system to track their fate [3] [4]. | Metabolic Flux Analysis (MFA): Mapping biochemical pathways, understanding network dynamics, and measuring reaction rates in cells [3] [4]. |
| Enzymatic Labeling (e.g., ¹⁸O Water) | Using heavy water (H₂¹⁸O) during enzymatic digestion of proteins or RNA to label cleavage products [5]. | Comparative Analysis: Simplifying the comparison of complex mixtures, like identifying post-transcriptional modifications in RNA [5]. |
While a direct methodology for this compound is not fully detailed, established protocols for quantifying kratom alkaloids using their deuterated internal standards provide a clear template. The workflow below outlines the general procedure for an LC-MS/MS assay, using the detection of kratom alkaloids in urine as an example [2].
Key Experimental Details:
It is important to understand that This compound is a tool for quantification, not a therapeutic candidate. Its "performance" is not measured like a drug's efficacy, but rather by its effectiveness as an internal standard. The deuterium labeling provides a reliable mass shift for MS detection without significantly altering its chemical properties [3] [1].
The broader field of isotopic labeling is essential for advancing the understanding of kratom alkaloids. Research shows that alkaloids like mitragynine are extensively metabolized in the body [6] [7]. Techniques like stable isotope tracer analysis could be used to map the complete metabolic fate of these compounds, which is a critical step in drug development for understanding safety and efficacy [4].
To move forward with a comprehensive comparison, you may need to consult specialized analytical chemistry resources or direct manufacturer data for various deuterated standards. I hope this structured overview provides a solid foundation for your work.